5-Oxopyrrolidine-3-acetic Acid
CAS No.: 32741-98-3
Cat. No.: VC6066540
Molecular Formula: C6H9NO3
Molecular Weight: 143.142
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 32741-98-3 |
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Molecular Formula | C6H9NO3 |
Molecular Weight | 143.142 |
IUPAC Name | 2-(5-oxopyrrolidin-3-yl)acetic acid |
Standard InChI | InChI=1S/C6H9NO3/c8-5-1-4(3-7-5)2-6(9)10/h4H,1-3H2,(H,7,8)(H,9,10) |
Standard InChI Key | YKTYYHBGRGVBPG-UHFFFAOYSA-N |
SMILES | C1C(CNC1=O)CC(=O)O |
Introduction
Structural and Chemical Properties
The molecular framework of 5-oxopyrrolidine-3-acetic acid combines a lactam ring with a carboxylic acid side chain. The lactam ring introduces rigidity and hydrogen-bonding capabilities, while the acetic acid moiety enhances solubility in polar solvents and enables further functionalization. Key features include:
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Lactam Ring: The five-membered ring with a ketone at the 5-position facilitates nucleophilic reactions at the carbonyl group, enabling the formation of hydrazones, Schiff bases, and other derivatives .
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Acetic Acid Side Chain: The carboxyl group at the 3-position allows for esterification, amidation, or salt formation, broadening the compound’s utility in drug design .
Biological Activities and Mechanisms
Pyrrolidinone derivatives exhibit diverse biological activities, suggesting potential applications for 5-oxopyrrolidine-3-acetic acid:
Antimicrobial Activity
Derivatives with electron-withdrawing groups (e.g., nitro, chloro) demonstrate potent antibacterial effects. For instance, 1-(4-hydroxy-3-nitrosophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives showed MIC values of 64 µg/mL against Staphylococcus aureus . The acetic acid moiety could enhance solubility, improving bioavailability in similar compounds.
Table 1: Antibacterial Activity of Pyrrolidinone Derivatives
Compound Class | Target Pathogen | MIC (µg/mL) |
---|---|---|
Nitroso-substituted pyrrolidinone | Staphylococcus aureus | 64 |
Azo dye derivatives | Escherichia coli | 128 |
Hydrazone analogs | Pseudomonas aeruginosa | >128 |
Anti-Inflammatory and Antioxidant Effects
Compounds with free hydroxyl or carboxyl groups often exhibit radical-scavenging activity. For example, hydrazide derivatives of pyrrolidinones suppressed ROS production in murine macrophages by 40–60% at 50 µM . These effects align with the structural features of 5-oxopyrrolidine-3-acetic acid.
Applications in Drug Discovery
The structural versatility of 5-oxopyrrolidine-3-acetic acid makes it a promising candidate for:
Prodrug Development
Esterification of the acetic acid moiety could yield prodrugs with enhanced membrane permeability. For instance, ethyl ester analogs of related compounds showed 3-fold higher oral bioavailability in rodent models .
Targeted Therapeutics
Conjugation with monoclonal antibodies or peptide vectors could enable site-specific delivery. Azo-linked pyrrolidinones, for example, selectively accumulated in tumor tissues in preclinical studies .
Combination Therapies
Hybrid molecules incorporating pyrrolidinone and known pharmacophores (e.g., fluoroquinolones) may overcome drug resistance. A triazine-pyrrolidinone hybrid exhibited synergistic effects with ciprofloxacin against MRSA .
Challenges and Future Directions
Despite its potential, several hurdles must be addressed:
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Synthetic Complexity: Multi-step syntheses and low yields (30–50%) limit scalability .
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Toxicity Profiles: Some derivatives show hepatotoxicity at doses >100 mg/kg, necessitating structural optimization .
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Mechanistic Uncertainty: The exact molecular targets of pyrrolidinones remain poorly characterized.
Future research should prioritize:
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High-throughput screening to identify lead compounds.
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In vivo pharmacokinetic studies to assess absorption and metabolism.
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Computational modeling to predict structure-activity relationships.
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